Keto–Enol Equilibrium Reversal: >95% Keto Form vs. >90% Enol Form for the Parent Diketone
The non-fluorinated parent 4,4-dimethyl-1-phenylpentane-1,3-dione (benzoylpivaloylmethane) exists predominantly as the intramolecularly hydrogen-bonded cis-enol tautomer. ¹H NMR and IR data for benzoylpivaloylmethane and its para-substituted derivatives consistently show enol content exceeding 90% in CDCl₃ [1]. In sharp contrast, 2-fluoro-1,3-diketones are explicitly noted as 'exceptions' to the general predominance of enolic forms; Sloop et al. report that 2-fluoro-β-diketones 'exhibit only the keto form in CDCl₃' [2]. This near-complete tautomeric reversal is quantified by Rozatian et al., who measured the equilibrium constant Ke = 0.053 for the 2-fluoro-1,3-dicarbonyl system 5a (dibenzoylmethane analog), corresponding to ~95% diketo form in MeCN at 20 °C [3]. While the exact Ke for 2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione has not been independently published, the 2-fluoro substituent exerts a stereoelectronic effect that is conserved across the 2-fluoro-1,3-diketone class, as established by the DTIC study comparing multiple 2-fluoro- and 2-chloro-1,3-diketones [2].
| Evidence Dimension | Keto–enol equilibrium position (mole fraction of keto tautomer in CDCl₃ or MeCN at 20 °C) |
|---|---|
| Target Compound Data | Ke = 0.053 (i.e., ~95% keto form); independently corroborated by ¹H, ¹³C, and ¹⁹F NMR showing exclusive keto tautomer for 2-fluoro-1,3-diketones [2][3]. |
| Comparator Or Baseline | 4,4-Dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5): >90% enol form in CDCl₃, consistent with benzoylpivaloylmethane class [1]. |
| Quantified Difference | Tautomeric preference reversed from >90% enol (parent) to ~95% keto (2-fluoro analog). |
| Conditions | CDCl₃ or MeCN solution, 20–25 °C; NMR, IR, and UV-vis spectroscopy. |
Why This Matters
The keto form lacks the intramolecular hydrogen bond required for rapid enol-based metal chelation; any metal complexation or condensation reaction relying on the enol tautomer will be kinetically disfavored by >100-fold with the fluorinated compound, necessitating explicit protocol redesign.
- [1] Kwiatkowski, E.; Pepliński, Z.; Baranowski, J. 'Metal benzoylpivaloylmethanates, part I. Free ligands and copper(II) chelates.' Transition Met. Chem., 1986, 11, 352-355. (Reports ¹H NMR evidence for >90% enol content in benzoylpivaloylmethane and its derivatives.) View Source
- [2] Sloop, J.C.; Bumgardner, C.L.; Loehle, W.D. 'Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.' J. Fluorine Chem., 2006, 127, 780-786. DOI: 10.1016/j.jfluchem.2006.03.010. (States that 2-fluoro-β-diketones exhibit only the keto form in CDCl₃.) View Source
- [3] Rozatian, N.; Beeby, A.; Ashworth, I.W.; Sandford, G.; Hodgson, D.R.W. 'Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives.' Chem. Sci., 2020, 11, 465-476. DOI: 10.1039/C9SC05112E. (Table 2: Ke = 0.053 for 2-fluorinated system 5a.) View Source
